Furo[2,3-b]pyridine, 2-nitro-
Description
Structural Significance within Fused Heterocyclic Systems
The core of Furo[2,3-b]pyridine (B1315467), 2-nitro- is the furo[2,3-b]pyridine moiety, a bicyclic system where a furan (B31954) ring is fused to a pyridine (B92270) ring at the 2 and 3 positions. semanticscholar.org This fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique electronic distribution within the molecule. semanticscholar.org The addition of a nitro group (-NO₂) at the 2-position further modifies this electronic landscape. The nitro group is a strong electron-withdrawing group, which significantly impacts the reactivity of the fused ring system, particularly directing electrophilic substitution reactions.
The structural arrangement of Furo[2,3-b]pyridine, 2-nitro- is analogous to other important bicyclic heterocyclic systems like quinoline (B57606) and isoquinoline, which are known for their presence in biologically active compounds. semanticscholar.org This structural similarity suggests the potential for Furo[2,3-b]pyridine, 2-nitro- and its derivatives to serve as scaffolds in medicinal chemistry. ontosight.ai
Table 1: Computed Properties of Furo[2,3-b]pyridine, 2-nitro-
| Property | Value |
| Molecular Weight | 164.12 g/mol |
| Molecular Formula | C₇H₄N₂O₃ |
| IUPAC Name | 2-nitrofuro[2,3-b]pyridine |
| CAS Number | 92404-75-6 |
| Canonical SMILES | C1=CC2=C(N=C1)OC(=C2)N+[O-] |
| InChI Key | QLKFINNGXKUSCZ-UHFFFAOYSA-N |
| Data sourced from PubChem. nih.gov |
Historical Context of Furo[2,3-b]pyridine Chemistry
The study of furopyridines, including the furo[2,3-b]pyridine framework, has been a subject of interest for several decades. semanticscholar.org The synthesis of the parent furo[2,3-b]pyridine was a key development, paving the way for the preparation of its various derivatives. scilit.comresearchgate.netresearchgate.net
The introduction of a nitro group onto the furo[2,3-b]pyridine core is typically achieved through electrophilic nitration. semanticscholar.org Early studies by Shiotani et al. extensively investigated the nitration of furo[2,3-b]pyridine. researchgate.net They reported that the reaction of furo[2,3-b]pyridine with a mixture of fuming nitric acid and sulfuric acid yields the 2-nitro derivative. semanticscholar.orgresearchgate.net This reaction, however, can also lead to the formation of addition byproducts, such as 2-nitro-3-hydroxy-2,3-dihydro derivatives. semanticscholar.orgresearchgate.net These addition products can often be converted to the desired 2-nitrofuro[2,3-b]pyridine by treatment with a mild base like sodium bicarbonate. researchgate.net
The synthesis of various substituted furo[2,3-b]pyridines, including those with nitro groups, has been explored through different synthetic strategies, highlighting the ongoing efforts to access this heterocyclic system. acs.orgnih.govresearchgate.net
Current Research Landscape and Perspectives on Nitrated Furo[2,3-b]pyridines
Current research on furo[2,3-b]pyridine derivatives continues to expand, driven by their potential applications in various fields, including medicinal and materials chemistry. ontosight.ainih.gov While specific research on Furo[2,3-b]pyridine, 2-nitro- is somewhat limited, the broader class of nitrated furopyridines remains an area of interest.
The nitro group in Furo[2,3-b]pyridine, 2-nitro- serves as a versatile functional handle for further chemical transformations. For instance, the nitro group can be reduced to an amino group, providing a key intermediate for the synthesis of a wide range of derivatives. researchgate.net Furthermore, the presence of the nitro group influences the regioselectivity of subsequent reactions. For example, further nitration of 2-nitro-furo[2,3-b]pyridine is expected to occur at the 5-position due to the meta-directing effect of the existing nitro group.
The development of new synthetic methodologies for the construction of the furo[2,3-b]pyridine core continues to be an active area of research. acs.orgresearchgate.net These advancements will likely facilitate the synthesis of a wider array of substituted furo[2,3-b]pyridines, including novel nitrated derivatives, for further investigation. The potential of these compounds as building blocks for more complex molecular architectures underscores the importance of continued research in this area. Recent studies have also explored the bioactivity of various furo[2,3-b]pyridine derivatives, suggesting potential applications in areas such as anticancer and antimicrobial research. ontosight.aicolab.ws
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitrofuro[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)6-4-5-2-1-3-8-7(5)12-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKFINNGXKUSCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348905 | |
| Record name | furo[2,3-b]pyridine, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92404-75-6 | |
| Record name | furo[2,3-b]pyridine, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Furo 2,3 B Pyridine, 2 Nitro
Classical Synthesis via Electrophilic Nitration of Furo[2,3-b]pyridine (B1315467)
The most established method for introducing a nitro group onto the furo[2,3-b]pyridine scaffold is through electrophilic nitration. This reaction leverages the different electronic characteristics of the fused furan (B31954) and pyridine (B92270) rings.
The nitration of furo[2,3-b]pyridine is a well-documented reaction, with significant contributions from the studies of Shiotani and colleagues. semanticscholar.org The reaction involves treating the parent compound, furo[2,3-b]pyridine, with a potent nitrating agent, typically a mixture of fuming nitric acid and sulfuric acid. semanticscholar.org This process is a clear example of electrophilic substitution.
The fused furo[2,3-b]pyridine system consists of a π-excessive furan ring and a π-deficient pyridine ring. semanticscholar.org Consequently, electrophilic attack, such as nitration, preferentially occurs on the electron-rich furan ring. The primary product of this reaction is the 2-nitro derivative. semanticscholar.org
However, the reaction is not entirely regioselective. Treatment with fuming nitric acid and sulfuric acid yields a mixture of products. The main components are the desired 2-nitro-furo[2,3-b]pyridine and several addition products. These include the 2-nitro-3-hydroxy-2,3-dihydro derivative and its corresponding nitrates. semanticscholar.org The desired 2-nitro compound can be isolated from this mixture by treatment with sodium hydrogen carbonate. semanticscholar.org
Table 1: Product Distribution in the Nitration of Furo[2,3-b]pyridine Data derived from studies by Shiotani et al. semanticscholar.org
| Product | Structure | Approximate Ratio |
| Furo[2,3-b]pyridine, 2-nitro- | ![]() | 2 |
| 2-Nitro-3-hydroxy-2,3-dihydrofuro[2,3-b]pyridine | ![]() | 20 |
| Nitrate (B79036) Addition Products | ![]() | 6 (5 + 1) |
The table is based on the approximate ratios reported in the literature and is for illustrative purposes.
Further nitration of 3-bromofuro[2,3-b]pyridine (B1268614) has also been shown to produce the 3-bromo-2-nitrofuro[2,3-b]pyridine derivative, reinforcing the preference for substitution at the 2-position. elsevierpure.comresearchgate.net
The mechanism of nitration follows the general pathway of electrophilic aromatic substitution. The key steps are:
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
Electrophilic Attack: The electron-rich furan ring of furo[2,3-b]pyridine attacks the nitronium ion. The attack occurs preferentially at the C2 position, which is activated by the adjacent oxygen atom and is the most nucleophilic site in the heterocyclic system. This step forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.
Deprotonation and Aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the C2 position of the sigma complex. This restores the aromaticity of the furan ring, yielding the final product, Furo[2,3-b]pyridine, 2-nitro-. researchgate.net
The formation of addition products suggests that under the strongly acidic and oxidative conditions, the intermediate carbocation can also be trapped by nucleophiles like water or nitrate ions before deprotonation can occur. semanticscholar.org
Alternative and Advanced Synthetic Approaches
While classical nitration is effective, modern synthetic chemistry seeks more efficient, selective, and environmentally benign methods. For Furo[2,3-b]pyridine, 2-nitro-, this involves exploring strategies like multicomponent reactions, catalysis, and green chemistry principles.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. researchgate.netunibo.it While a specific MCR for the direct synthesis of Furo[2,3-b]pyridine, 2-nitro- is not prominently reported, related structures have been assembled using this strategy.
A notable example involves the synthesis of ethyl-5-nitrofuro[2,3-b]pyridine-2-carboxylate. ias.ac.in This method constructs the pyridine ring onto a pre-existing furan scaffold. The reaction employs ethyl 5-aminofuran-2-carboxylates, which react with the sodium salt of nitromalonaldehyde (B3023284) to deliver the target nitro-substituted furo[2,3-b]pyridine derivative. ias.ac.in This demonstrates the feasibility of using MCR-type strategies to build the heterocyclic system with the nitro group already incorporated into one of the building blocks. ekb.egnih.govrsc.orgbeilstein-journals.org
Catalytic methods offer pathways to complex molecules with high efficiency and selectivity. The synthesis of the furo[2,3-b]pyridine core itself is amenable to catalysis. Palladium-catalyzed reactions, such as cross-coupling followed by electrophilic cyclization, are used to construct 2,3-disubstituted furo[2,3-b]pyridines. ias.ac.in A concise, multi-gram scale synthesis of functionalized furo[2,3-b]pyridines has been developed, which could serve as precursors for subsequent nitration. nih.gov
While direct catalytic nitration of furo[2,3-b]pyridine is not extensively documented, catalytic nitration of other heteroaromatic systems is known. researchgate.net For instance, the nitration of heteroaryltrimethyltins using tetranitromethane can proceed through a charge-transfer complex, offering a potential alternative to strongly acidic conditions. researchgate.net The development of a specific catalyst, perhaps a transition metal complex or a solid acid catalyst, could enable a more selective and milder nitration of the furo[2,3-b]pyridine core at the C2 position. nih.gov
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.itresearchgate.net The classical nitration of furo[2,3-b]pyridine, which uses fuming nitric and sulfuric acids, presents several environmental and safety concerns.
Advanced synthetic approaches align well with the principles of green chemistry:
Atom Economy: One-pot multicomponent reactions, as discussed previously, are inherently atom-economical, incorporating most atoms from the reactants into the final product and reducing waste. unibo.it
Safer Solvents and Reagents: A key goal is to move away from hazardous reagents like fuming acids. The development of catalytic systems could allow for nitration under milder conditions. researchgate.net Solvent-free methods, such as mechanochemical synthesis (grinding reactants together), are also gaining traction for the synthesis of heterocyclic compounds and represent a significant green advancement. researchgate.net
Energy Efficiency: Catalytic and one-pot reactions often proceed at lower temperatures and in fewer steps than classical multi-step syntheses, thereby saving energy. nih.gov
Applying these principles to the synthesis of Furo[2,3-b]pyridine, 2-nitro- would involve designing a route that, for example, uses a catalytic MCR in a safe solvent like water or ethanol, or potentially under solvent-free conditions, to build the molecule in a single, efficient step. rsc.org
Precursor Synthesis and Intermediate Isolation
The direct precursor for the synthesis of 2-nitrofuro[2,3-b]pyridine is the unsubstituted furo[2,3-b]pyridine. Various synthetic routes to this parent compound have been developed, often involving the construction of the furan ring onto a pre-existing pyridine core or vice-versa. nih.gov One common strategy involves the cyclization of appropriately substituted pyridines. For instance, a concise four-step synthesis starting from 2,5-dichloronicotinic acid has been reported, which allows for gram-scale production of the furo[2,3-b]pyridine core. clockss.org Another approach utilizes a palladium-catalyzed coupling of β-ketodinitriles and alkynes to construct the fused ring system. acs.org
The nitration of furo[2,3-b]pyridine is the key step in obtaining the 2-nitro derivative. The reaction of furo[2,3-b]pyridine with a nitrating mixture, typically composed of fuming nitric acid and sulfuric acid, leads to electrophilic substitution on the electron-rich furan ring. semanticscholar.org This reaction does not directly yield 2-nitrofuro[2,3-b]pyridine as the sole product. Instead, a mixture of compounds is formed, including the desired 2-nitro derivative and several addition products. semanticscholar.orglookchem.com
The primary intermediates formed during the nitration have been identified as 2-nitro-3-hydroxy-2,3-dihydrofuro[2,3-b]pyridine and its corresponding nitrate esters. semanticscholar.org These intermediates are the result of the addition of the nitronium ion (NO₂⁺) and a nucleophile (water or nitrate) across the 2,3-double bond of the furan ring.
A significant finding in the synthesis of 2-nitrofuro[2,3-b]pyridine is the successful isolation and subsequent conversion of these dihydro intermediates. semanticscholar.orglookchem.com Treatment of the crude reaction mixture with a mild base, such as sodium hydrogen carbonate, facilitates the elimination of water or nitric acid from the dihydro intermediates, leading to the formation of the aromatic 2-nitrofuro[2,3-b]pyridine. semanticscholar.orglookchem.com This two-step process—nitrative addition followed by elimination—provides a viable pathway to the target molecule.
The reaction can be summarized as follows: Furo[2,3-b]pyridine is first treated with the nitrating agent to form a mixture of 2-nitro-2,3-dihydrofuro[2,3-b]pyridine derivatives. These intermediates can then be isolated or, more commonly, the entire mixture is treated with a base to induce elimination and afford the final 2-nitrofuro[2,3-b]pyridine product. semanticscholar.orglookchem.com
Detailed research findings on the nitration of furo[2,3-b]pyridine are presented in the table below.
| Precursor | Reagents | Key Intermediates | Final Product | Reference |
| Furo[2,3-b]pyridine | Fuming HNO₃, H₂SO₄ | 2-Nitro-3-hydroxy-2,3-dihydrofuro[2,3-b]pyridine and its nitrate esters | 2-Nitro-furo[2,3-b]pyridine | semanticscholar.org |
| Furo[2,3-b]pyridine | Fuming HNO₃, H₂SO₄; followed by NaHCO₃ | Addition products (e.g., trans-2-nitro-2,3-dihydrofuro[2,3-b]pyrid-3-yl nitrate) | 2-Nitro-furo[2,3-b]pyridine | lookchem.com |
Reactivity and Reaction Pathways of Furo 2,3 B Pyridine, 2 Nitro
Transformations of the Nitro Group at the C-2 Position
The nitro group at the C-2 position is the most reactive site for transformations, primarily involving reduction to the corresponding amino group, which is a key intermediate in the synthesis of various derivatives. The electron-withdrawing nature of the nitro group also activates the position for nucleophilic substitution.
Reduction of the Nitro Group to an Amino Group
The conversion of the 2-nitro group to a 2-amino group is a fundamental and widely utilized transformation. This reduction is the gateway to a variety of functionalized furo[2,3-b]pyridines, as the resulting amine can undergo numerous subsequent reactions. The reduction can be accomplished through several methods, most notably catalytic hydrogenation and chemical reduction using various reagents.
Catalytic Hydrogenation Mechanisms
Catalytic hydrogenation is a highly efficient method for the reduction of the nitro group to an amine, typically affording high yields and clean products. This process involves the use of a metal catalyst and a source of hydrogen.
The reaction proceeds on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. The mechanism is understood to occur in a stepwise manner. Initially, the nitro group (NO₂) is reduced to a nitroso group (NO), which is then further reduced to a hydroxylamine (B1172632) (-NHOH). The hydroxylamine intermediate is subsequently reduced to the final amine (-NH₂). Molecular hydrogen (H₂) is the most common reducing agent, but transfer hydrogenation using sources like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can also be employed.
For instance, a simultaneous cyclization and nitro group reduction has been reported to produce a furo[2,3-b]pyridine (B1315467) amine derivative in 76% yield using hydrogen gas and a Pd/C catalyst in acetic acid. In another example involving the furo[2,3-b]pyridine core, a nitrile substituent was reduced to a methanamine group using catalytic hydrogenation over Raney nickel at 50 psi of H₂ pressure, achieving an 89% yield. These conditions are also representative for the reduction of a nitro group.
| Substrate Type | Catalyst | Hydrogen Source | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Nitro-substituted furan (B31954) precursor | Pd/C | H₂ (gas) | Acetic Acid | - | Furo[2,3-b]pyridin-6-ylmethanamine | 76% | |
| 6-Cyano-furo[2,3-b]pyridine | Raney Ni | H₂ (gas) | - | 50 psi, 25°C | Furo[2,3-b]pyridin-6-ylmethanamine | 89% | |
| Aromatic Nitro Group (general) | Pd/C | H₂ (gas) | - | Standard | Aromatic Amine | High | |
| Aromatic Nitro Group (Darunavir synthesis) | - | H₂ (gas) | THF | 23°C, 17 h | Aromatic Amine | 53% (multi-step) | nih.gov |
Reductive Amination Strategies
While "reductive amination" typically refers to the conversion of a carbonyl group to an amine, in the context of nitroarenes, the term can be interpreted as the various strategic approaches to achieve the reduction to an amine. The choice of strategy depends on factors like the presence of other functional groups, cost, and scale.
Catalytic Hydrogenation: As detailed above, this is often the preferred method for its high efficiency and clean conversion. It is particularly suitable for large-scale synthesis where the catalyst can be recovered and reused. However, the catalyst and specialized pressure equipment can be costly.
Metal/Acid Reduction: A classic and cost-effective strategy involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., HCl or acetic acid). The metal acts as the electron donor for the reduction. This method is robust and tolerant of many functional groups but can require a strenuous aqueous workup to remove metal salts.
Chemical Reduction with Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups. However, their high reactivity makes them non-selective, as they will also reduce other functional groups like esters, nitriles, and ketones. Therefore, their use is limited to substrates lacking such functionalities.
Selective Reduction Methods
In complex molecules containing multiple reducible functional groups (e.g., halogens, nitriles, esters, carbonyls), the selective reduction of the nitro group is crucial. Catalytic hydrogenation can sometimes be non-selective, for instance, by causing dehalogenation. In these cases, specific chemoselective reagents are employed.
Sodium Dithionite (Na₂S₂O₄): This reagent is known for its ability to selectively reduce aromatic nitro groups in the presence of other sensitive functionalities like halides (Cl, Br). The reaction is typically carried out in an aqueous solution.
Tin(II) Chloride (SnCl₂): Stannous chloride is a widely used mild reducing agent for the selective reduction of nitroarenes. It is particularly valuable when other reducible groups, such as aldehydes, ketones, or cyano groups, must be preserved.
Transfer Hydrogenation: This method uses molecules like hydrazine (N₂H₄) or ammonium formate (HCO₂NH₄) as the hydrogen source in the presence of a catalyst (e.g., Pd/C or Raney Ni). The conditions are often milder than high-pressure hydrogenation, which can enhance selectivity.
| Reagent | Typical Conditions | Selectivity Advantages | Reference |
|---|---|---|---|
| Sodium Dithionite (Na₂S₂O₄) | Aqueous NaOH | Does not reduce halides (e.g., Cl, Br). | |
| Tin(II) Chloride (SnCl₂) | HCl/Ethanol | Tolerates carbonyls, nitriles, and esters. | - |
| Hydrazine/Catalyst | Pd/C or Fe catalyst, Ethanol, reflux | Milder than H₂ gas; can preserve some double bonds. | acs.org |
Other Electrophilic and Nucleophilic Reactions at the Nitro Group
Besides reduction, the nitro group can participate in other transformations, most notably acting as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. Direct electrophilic or nucleophilic attack on the nitrogen or oxygen atoms of the nitro group itself (other than for reduction) is uncommon for aromatic nitro compounds.
The introduction of the nitro group into the pyridine (B92270) ring system significantly facilitates its functionalization. nih.gov The strong electron-withdrawing nature of the nitro group activates the carbon atom to which it is attached, making it susceptible to attack by nucleophiles. In some cases, the nitro group can be a better leaving group than a halogen in the same molecule. For example, studies on 3-nitropyridines have shown that the NO₂ group can be selectively substituted by sulfur nucleophiles, such as thiols, in the presence of a halogen at another position. nih.gov This reaction proceeds under mild conditions, typically heating in a solvent like DMF with a base such as K₂CO₃, to yield the corresponding thioether. nih.gov This type of reaction represents a key pathway for functionalizing the furo[2,3-b]pyridine core at the C-2 position.
Reactivity of the Furan Moiety
The furo[2,3-b]pyridine system consists of an electron-excessive furan ring fused to an electron-deficient pyridine ring. semanticscholar.org In the absence of strong deactivating groups, the furan ring is susceptible to electrophilic attack. However, in 2-nitro-furo[2,3-b]pyridine, the potent electron-withdrawing effect of the 2-nitro group significantly deactivates the furan ring towards electrophilic substitution.
Despite this deactivation, reactions can still occur under specific conditions:
Electrophilic Substitution: General studies on furopyridines show that electrophilic substitution reactions like nitration and bromination occur on the furan ring. semanticscholar.orgelsevierpure.com For the parent furo[2,3-b]pyridine, these reactions typically happen at the 3-position. The presence of the 2-nitro group directs further substitution and modifies this reactivity.
Ring-Opening Reactions: The furan ring, while part of a stable aromatic system, can undergo ring-opening. It has been shown that the furo[2,3-b]pyridine core, though stable under basic conditions, can react with hydrazine, leading to the opening of the furan moiety to generate a new pyridine-dihydropyrazolone scaffold. acs.orgresearchgate.net This highlights a unique reactivity pathway for the furan portion of the molecule under specific nucleophilic conditions.
Instability in Acid: The furan ring is known to be sensitive and potentially unstable under strong acidic conditions, which can limit the scope of certain acid-catalyzed reactions. semanticscholar.org
Electrophilic Substitution Reactions
In the parent furo[2,3-b]pyridine, the furan ring is the preferred site for electrophilic aromatic substitution due to its higher electron density compared to the pyridine ring. semanticscholar.orgsmolecule.com Typical electrophilic substitution reactions include nitration and bromination, which primarily occur at the 3-position of the furan ring. semanticscholar.org
However, the presence of the strongly deactivating nitro group at the C2 position of Furo[2,3-b]pyridine, 2-nitro- significantly alters this reactivity profile. The electron-withdrawing nature of the nitro group markedly reduces the nucleophilicity of the furan ring, making further electrophilic substitution on this ring considerably more difficult. Consequently, such reactions would require harsh conditions, and the yields are expected to be low. Computational studies on the nitration of pyridine derivatives with the nitronium ion (NO₂⁺) indicate that these reactions proceed through a stepwise polar mechanism involving a labile tetrahedral cation intermediate. rsc.org While direct experimental data on the electrophilic substitution of 2-nitrofuro[2,3-b]pyridine is limited, the deactivating effect of the nitro group is a well-established principle in aromatic chemistry.
Cycloaddition Reactions Involving the Furan Ring
The furan ring can participate as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions). However, the dienophilic character of the furan ring in Furo[2,3-b]pyridine, 2-nitro- is substantially diminished due to the electron-withdrawing nitro group. This deactivation makes the furan ring a poor diene, and thus, it is not expected to readily undergo cycloaddition reactions.
Conversely, the electron-deficient pyridine ring, activated by the nitro group, can potentially act as a dienophile or even a diene component in cycloaddition reactions. Studies on similarly "superelectrophilic" nitroheterocycles, such as 6-nitroisoxazolo[4,3-b]pyridines, have shown that they readily undergo [4+2]-cycloaddition reactions with dienes like 2,3-dimethyl-1,3-butadiene. nih.gov In these cases, the cycloaddition occurs across the C=C bond of the pyridine ring that bears the nitro group. nih.gov While specific studies on 2-nitrofuro[2,3-b]pyridine are not prevalent, it is plausible that its pyridine moiety could exhibit similar reactivity towards electron-rich dienes. Additionally, 1,3-dipolar cycloaddition reactions have been reported for related systems, such as the reaction of nitrones with furan-2,3-diones, but the direct applicability to the 2-nitrofuro[2,3-b]pyridine furan ring is not established. researchgate.netcore.ac.uk
Reactivity of the Pyridine Moiety
The reactivity of the pyridine portion of the molecule is heavily influenced by both the fused furan ring and the C2-nitro substituent.
The lone pair of electrons on the pyridine nitrogen atom imparts basic properties. However, the strong electron-withdrawing effect of the 2-nitro group is expected to significantly reduce the basicity of the nitrogen atom in Furo[2,3-b]pyridine, 2-nitro- compared to the unsubstituted parent compound.
A characteristic reaction of pyridines is the formation of N-oxides upon treatment with oxidizing agents. While the direct N-oxidation of 2-nitrofuro[2,3-b]pyridine has not been detailed, studies on the isomeric furo[3,2-b]pyridine (B1253681) N-oxide show that it can be nitrated to produce 2-nitrofuro[3,2-b]pyridine N-oxide. consensus.appresearchgate.net This suggests that the N-oxide of the furo[2,3-b]pyridine system can be synthesized and that it serves as a substrate for further functionalization. These N-oxides are versatile intermediates; for instance, N-oxides of various furopyridine isomers undergo reactions such as cyanation and chlorination. semanticscholar.orgresearchgate.net
Table 1: Reactivity of Related Furo[3,2-b]pyridine N-oxide
| Starting Material | Reagents | Product | Reference |
| Furo[3,2-b]pyridine N-oxide | Fuming HNO₃, H₂SO₄ | 2-Nitro-furo[3,2-b]pyridine N-oxide | consensus.appresearchgate.net |
| Furo[3,2-b]pyridine N-oxide | KCN, Benzoyl chloride | 5-Cyano-furo[3,2-b]pyridine | researchgate.net |
| Furo[3,2-b]pyridine N-oxide | POCl₃ | 2-, 3-, 5-, and 7-Chloro-furo[3,2-b]pyridine | researchgate.net |
The pyridine ring is inherently electron-deficient and generally resistant to electrophilic substitution. Conversely, it is activated towards nucleophilic aromatic substitution (SNAr), especially when bearing strong electron-withdrawing groups like a nitro group. In 2-nitrofuro[2,3-b]pyridine, the nitro group at the C2 position strongly activates the ring for nucleophilic attack.
The most significant reaction in this category is the displacement of the nitro group by a nucleophile. Studies on various 2- and 3-nitropyridines have demonstrated that the nitro group can be selectively substituted by sulfur, nitrogen, and oxygen nucleophiles. nih.gov For example, 2-methyl-3-nitropyridines react regioselectively with thiols in the presence of a base to yield 3-thioether products. nih.gov It is well-established that the 2-nitro group of 2-nitrofuro[2,3-b]pyridine can be displaced by various nucleophiles.
Another key transformation is the reduction of the nitro group to an amine. This is a common and highly useful reaction, often achieved with reagents like hydrogen gas over a palladium catalyst (H₂/Pd-C), converting 2-nitrofuro[2,3-b]pyridine into 2-aminofuro[2,3-b]pyridine. This amino derivative serves as a versatile building block for further synthetic modifications, such as the synthesis of amidines. nih.gov
Table 2: Nucleophilic Substitution and Reduction Reactions of Nitropyridines
| Starting Material | Reagents/Conditions | Product Type | Reference |
| 2-Methyl-3-nitropyridine | R-SH, K₂CO₃, DMF | 3-Thioether-2-methylpyridine | nih.gov |
| 3-Bromo-4-nitropyridine | Amines, polar aprotic solvent | Nitro-group migration and substitution products | clockss.org |
| 7-Chloro-6-nitrothieno[3,2-b]pyridine | H₂, Pd/C | 6-Amino-7-chlorothieno[3,2-b]pyridine | |
| 2-Nitro-furo[2,3-b]pyridine | H₂, Catalyst (e.g., Pd/C) | Furo[2,3-b]pyridin-2-amine | - |
Ring-Opening and Ring-Closing Reactions of the Fused System
Electron-deficient heterocyclic rings, such as the pyridine moiety in 2-nitrofuro[2,3-b]pyridine, can be susceptible to ring-opening reactions upon attack by strong nucleophiles. This type of transformation often proceeds via an "Addition of Nucleophile, Ring Opening, and Ring Closure" (ANRORC) mechanism. wur.nl
For instance, N-alkylpyrimidinium salts react with liquid ammonia, leading to an initial nucleophilic addition, followed by cleavage of a ring bond and subsequent recyclization to form a different heterocyclic system or a demethylated pyrimidine. wur.nl Similarly, methods have been developed to convert para-substituted pyridines into meta-substituted anilines through sequential ring-opening and ring-closing reactions. nih.gov A photo-promoted ring contraction of pyridines with silylborane to yield pyrrolidine (B122466) derivatives has also been reported, proceeding through a 1,2-dihydropyridine intermediate. nih.gov
Given the highly electron-deficient character of the pyridine ring in 2-nitrofuro[2,3-b]pyridine, it is a plausible candidate for such ring transformation reactions, particularly when treated with potent nucleophiles. The initial attack would likely occur at an electron-poor carbon of the pyridine ring (e.g., C4 or C6), leading to a stable anionic adduct (a Meisenheimer-type complex). Subsequent cleavage of a C-N or C-C bond within the pyridine ring could lead to an open-chain intermediate, which could then either be isolated or undergo recyclization to form a new heterocyclic or carbocyclic system.
Mechanistic Investigations of Key Transformations
The key transformations of 2-nitrofuro[2,3-b]pyridine are governed by well-understood mechanistic principles.
Nucleophilic Aromatic Substitution (SNAr): The substitution of the 2-nitro group proceeds via the classical SNAr mechanism. This two-step process involves:
Addition: A nucleophile attacks the electron-deficient C2 carbon, which is attached to the nitro group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and onto the oxygen atoms of the nitro group, which is crucial for stabilizing the intermediate.
Elimination: The leaving group (the nitrite (B80452) ion, NO₂⁻) is expelled, and the aromaticity of the ring system is restored, yielding the substitution product.
Reduction of the Nitro Group: The catalytic reduction of nitroarenes to primary amines is a complex, multi-step process. Mechanistic studies on iron-catalyzed nitro reductions suggest the involvement of a nitroso intermediate (Ar-N=O). nih.gov The proposed cycle involves the reduction of the nitro group (Ar-NO₂) to the nitroso species, which is then further reduced to a hydroxylamine (Ar-NHOH) and finally to the amine (Ar-NH₂). The catalyst, such as an iron hydride species, facilitates the hydride transfer steps. nih.gov
Electrophilic Aromatic Substitution: While disfavored on 2-nitrofuro[2,3-b]pyridine, the mechanism for EAS reactions on pyridine derivatives has been explored computationally. rsc.org The reaction with a nitronium ion (NO₂⁺) is shown to be a stepwise polar mechanism. An initial attack by the π-system of the ring on the electrophile forms a σ-complex (or Wheland intermediate), a resonance-stabilized carbocation. Subsequent deprotonation by a weak base restores the aromaticity of the ring. For pyridine itself, protonation under the strongly acidic conditions required for nitration deactivates the ring, preventing the reaction. rsc.org
Derivatization and Functionalization Strategies
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like Furo[2,3-b]pyridine (B1315467), 2-nitro-, these reactions can be approached in two primary ways: by first converting the molecule into a derivative bearing a suitable leaving group (e.g., a halide), or by utilizing the nitro group itself as a leaving group in more recently developed "denitrative" coupling methodologies. acs.org
A significant challenge in coupling reactions involving pyridine-based substrates is the "2-pyridyl problem," where the nitrogen atom can coordinate to the metal catalyst, impeding the reaction. nih.gov This often necessitates the use of specialized, bulky, and electron-rich ligands to achieve efficient transformations. nih.gov
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forges a C-C bond between an organoboron reagent and an organic halide or triflate, is a cornerstone of modern synthesis. nih.gov
Traditional Approach: A halogenated derivative of 2-nitro-furo[2,3-b]pyridine would be a standard precursor. For instance, a 5-bromo-2-nitro-furo[2,3-b]pyridine could be coupled with various aryl or heteroaryl boronic acids. Given the electron-deficient nature of the pyridine (B92270) ring, such reactions are generally feasible, though catalyst and ligand choice are crucial to overcome potential inhibition by the pyridine nitrogen. nih.gov
Denitrative Approach: More recently, methods for using nitroarenes directly in cross-coupling reactions have been developed. acs.org This "denitrative coupling" involves the palladium-catalyzed cleavage of the C–NO₂ bond. This strategy would allow for the direct conversion of Furo[2,3-b]pyridine, 2-nitro- to its 2-aryl derivatives, offering a more atom-economical route. Research has shown that palladium complexes ligated with 2,2′-bipyridine can be effective for such transformations on other nitroarenes. acs.org
| Coupling Partner 1 | Coupling Partner 2 | Catalyst / Ligand | Base | Solvent | Potential Product |
| 2-Nitro-furo[2,3-b]pyridine (via denitrative coupling) | Arylboronic acid | Pd(OAc)₂ / 2,2′-Bipyridine | K₂CO₃ | Toluene/H₂O | 2-Aryl-furo[2,3-b]pyridine |
| 5-Bromo-2-nitro-furo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 2-Nitro-5-phenyl-furo[2,3-b]pyridine |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of alkynylated heterocycles by reacting a terminal alkyne with an organic halide in the presence of palladium and copper co-catalysts. soton.ac.uk This reaction is invaluable for introducing rigid, linear alkyne linkers into molecular scaffolds.
Traditional Approach: Starting from a halogenated 2-nitro-furo[2,3-b]pyridine, Sonogashira coupling can be employed to install a variety of terminal alkynes. Studies on related 6-bromo-3-fluoro-2-cyanopyridines have demonstrated successful coupling with functionalized alkynes using a Pd(PPh₃)₄ catalyst and CuI co-catalyst in a THF/Et₃N solvent system. soton.ac.uk These conditions provide a strong starting point for the alkynylation of a halogenated 2-nitro-furo[2,3-b]pyridine derivative.
Denitrative Approach: While less common than for Suzuki couplings, denitrative Sonogashira reactions are an emerging area. Applying this to Furo[2,3-b]pyridine, 2-nitro- would directly yield 2-alkynyl-furo[2,3-b]pyridine derivatives, bypassing the need for a halogenation step.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst / Co-catalyst | Base | Solvent | Potential Product |
| 5-Bromo-2-nitro-furo[2,3-b]pyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 2-Nitro-5-(phenylethynyl)-furo[2,3-b]pyridine |
| 2-Nitro-furo[2,3-b]pyridine (via denitrative coupling) | Terminal Alkyne | Pd catalyst system | Amine Base | DMF | 2-Alkynyl-furo[2,3-b]pyridine |
Table 2: Representative Conditions for Sonogashira Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine. acs.org
Traditional Approach: Using a halogenated 2-nitro-furo[2,3-b]pyridine, this reaction allows for the introduction of primary or secondary amines. The choice of a bulky, electron-rich phosphine (B1218219) ligand is critical for achieving high yields and accommodating a wide range of amine coupling partners.
Denitrative Approach: Palladium-catalyzed denitrative amination has been successfully demonstrated for various nitroarenes, converting them directly into the corresponding aryl amines. acs.org This one-step process is highly attractive for the synthesis of 2-amino-furo[2,3-b]pyridine derivatives from the 2-nitro precursor, avoiding the need for halogenation or a separate reduction-amination sequence. acs.org
Halogenation and Subsequent Functionalization
The introduction of a halogen atom (Cl, Br, I) onto the furo[2,3-b]pyridine core is a key strategy for enabling subsequent cross-coupling reactions. The regioselectivity of electrophilic halogenation will be governed by the combined electronic effects of the fused furan (B31954) and pyridine rings, as well as the 2-nitro group. The electron-rich furan ring tends to direct electrophiles to the C3 position, while the pyridine ring is deactivated towards electrophilic attack. Therefore, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely favor halogenation at the C3 position. Once installed, this halogen serves as a versatile handle for the palladium-catalyzed reactions described above.
Alkylation and Acylation Reactions
Direct Friedel-Crafts alkylation or acylation of pyridine rings is notoriously difficult due to the electron-deficient nature of the heterocycle and the propensity for the Lewis acid catalyst to coordinate with the nitrogen atom. youtube.com However, several alternative strategies exist.
Metalation-Acylation: A common approach is the deprotonation of the ring with a strong base like lithium diisopropylamide (LDA) to form a lithiated intermediate, which can then be quenched with an acyl chloride or other acylating agent. youtube.com For the furo[2,3-b]pyridine scaffold, the C3 position is a likely site for such metalation.
Radical Acylation: The addition of acyl radicals, which can be generated from aldehydes or carboxylic acid derivatives, offers another route to introduce acyl groups onto the pyridine ring, often requiring an oxidant for the final aromatization step. youtube.com
Catalytic Acylation: While challenging, direct Friedel-Crafts-type acylations on related nitrogen-containing heterocycles have been achieved. For example, imidazo[1,2-a]pyridines can be selectively acetylated at the C3 position using acetic anhydride (B1165640) and catalytic amounts of aluminum chloride (AlCl₃). nih.gov This suggests that tailored conditions might allow for direct acylation on the more electron-rich furan portion of the furo[2,3-b]pyridine core.
Regioselective Functionalization of the Furo[2,3-b]pyridine Scaffold
Achieving regioselectivity is paramount in the synthesis of complex molecules. The substitution pattern on the 2-nitro-furo[2,3-b]pyridine ring dictates the available strategies.
Functionalization at C2: The most direct and highly regioselective method for functionalizing the C2 position is through denitrative cross-coupling, where the nitro group itself is replaced. acs.org This approach allows for the introduction of aryl, alkynyl, and amino groups specifically at the site of the original nitro substituent.
Functionalization at C3: The C3 position on the electron-rich furan ring is a prime target for electrophilic substitution and metalation. Electrophilic halogenation is expected to occur here, providing a handle for subsequent reactions. Furthermore, deprotonation with a strong base is also likely to be directed to the C3 position, allowing for the introduction of a wide range of electrophiles.
C-H Functionalization: Modern C-H activation strategies offer powerful tools for derivatization without pre-functionalized starting materials. For the parent furo[2,3-b]pyridine, rhodium-catalyzed direct arylation has been shown to occur selectively at the C2 position. researchgate.net In the case of Furo[2,3-b]pyridine, 2-nitro-, this position is blocked. However, this highlights the potential for developing other C-H functionalization protocols that could target alternative positions, such as C3 or sites on the pyridine ring, by using different transition metal catalysts and directing groups.
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of Furo[2,3-b]pyridine (B1315467), 2-nitro- would exhibit distinct signals for each of its aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the nitro group and the pyridine (B92270) nitrogen, as well as the electronic effects of the fused furan (B31954) ring. Protons on the pyridine ring are expected to appear at a lower field (higher ppm) compared to those on the furan ring due to the deshielding effect of the electronegative nitrogen atom. The electron-withdrawing nitro group at the 2-position will further deshield adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for Furo[2,3-b]pyridine, 2-nitro-
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-3 | 8.0 - 8.2 | s | - |
| H-4 | 7.8 - 8.0 | d | J(H4-H5) = 7-9 |
| H-5 | 7.3 - 7.5 | t | J(H5-H4) = 7-9, J(H5-H6) = 7-9 |
Note: These are predicted values and may vary in experimental conditions.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in Furo[2,3-b]pyridine, 2-nitro- are influenced by their hybridization and electronic environment. The carbon atom bearing the nitro group (C-2) is expected to be significantly deshielded and appear at a very low field. Carbons in the pyridine ring will generally resonate at a lower field than those in the furan ring, with the carbon adjacent to the nitrogen (C-7a) also being deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for Furo[2,3-b]pyridine, 2-nitro-
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 150 - 155 |
| C-3 | 115 - 120 |
| C-3a | 145 - 150 |
| C-4 | 125 - 130 |
| C-5 | 120 - 125 |
| C-6 | 140 - 145 |
Note: These are predicted values and may vary in experimental conditions.
Two-dimensional (2D) NMR experiments are essential for the definitive structural confirmation of Furo[2,3-b]pyridine, 2-nitro-.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between scalar-coupled protons. For instance, correlations would be expected between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique is particularly useful for identifying quaternary carbons and for piecing together the entire molecular structure. For example, correlations from H-3 to C-2 and C-3a, and from H-6 to C-7a and C-5 would be expected.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of Furo[2,3-b]pyridine, 2-nitro- would be characterized by specific absorption bands corresponding to the vibrational modes of its functional groups. The most prominent and diagnostic peaks would be those arising from the nitro group. The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These bands are typically strong and appear in a well-defined region of the spectrum. The aromatic C-H and C=C/C=N stretching vibrations of the furo[2,3-b]pyridine ring system would also be present.
The presence of a nitro group is readily confirmed by strong absorption bands in the IR spectrum. For aromatic nitro compounds, the asymmetric NO₂ stretch typically appears in the range of 1550-1475 cm⁻¹, and the symmetric stretch is observed between 1360-1290 cm⁻¹ researchgate.net. The exact positions of these bands can be influenced by the electronic environment of the nitro group. Additionally, the spectrum would show characteristic bands for the aromatic ring system, including C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-O-C stretching of the furan ring would also give rise to a characteristic absorption band, typically in the 1250-1050 cm⁻¹ region.
Table 3: Predicted IR Absorption Frequencies for Furo[2,3-b]pyridine, 2-nitro-
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| NO₂ | Asymmetric Stretch | 1550 - 1520 | Strong |
| NO₂ | Symmetric Stretch | 1360 - 1330 | Strong |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aromatic C=C/C=N | Stretch | 1600 - 1450 | Medium-Strong |
Note: These are predicted values and may vary in experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For "Furo[2,3-b]pyridine, 2-nitro-", mass spectrometry provides crucial information for its characterization.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
The molecular formula of the parent compound, Furo[2,3-b]pyridine, is C₇H₅NO. nih.gov The addition of a nitro group (NO₂) at the 2-position results in the molecular formula C₇H₄N₂O₃ for "Furo[2,3-b]pyridine, 2-nitro-". The theoretical exact mass can be calculated using the most abundant isotopes of each element:
| Element | Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |
| Carbon | ¹²C | 12.000000 | 7 | 84.000000 |
| Hydrogen | ¹H | 1.007825 | 4 | 4.031300 |
| Nitrogen | ¹⁴N | 14.003074 | 2 | 28.006148 |
| Oxygen | ¹⁶O | 15.994915 | 3 | 47.984745 |
| Total | 164.022193 |
Fragmentation Pattern Analysis for Structural Insights
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to elucidate the structure of the molecule.
For "Furo[2,3-b]pyridine, 2-nitro-", the fragmentation pattern can be predicted based on the known fragmentation of nitroaromatic compounds and pyridine derivatives. sapub.orgnih.govresearchgate.netnih.govmiamioh.edu Common fragmentation pathways would likely include:
Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group as a neutral radical (NO₂), leading to a significant peak at [M-46]⁺.
Loss of NO and CO: Sequential losses of a nitric oxide radical (NO) and a carbon monoxide molecule (CO) are also characteristic. This would result in peaks at [M-30]⁺ and subsequently at [M-30-28]⁺.
Ring Cleavage: The fused furan and pyridine rings can also undergo cleavage, leading to a complex pattern of smaller fragment ions. For instance, the pyridine ring can lose HCN, resulting in a fragment at [M-27]⁺ or from other fragments.
A hypothetical fragmentation table for "Furo[2,3-b]pyridine, 2-nitro-" (Molecular Weight: 164.11 g/mol ) is presented below:
| m/z | Proposed Fragment | Possible Loss |
| 164 | [C₇H₄N₂O₃]⁺ | Molecular Ion (M⁺) |
| 134 | [C₇H₄NO₂]⁺ | NO |
| 118 | [C₇H₄N₂O]⁺ | O₂ |
| 106 | [C₆H₄NO]⁺ | CO from [M-NO]⁺ |
| 90 | [C₆H₄N]⁺ | O from [M-NO₂]⁺ |
| 78 | [C₅H₄N]⁺ | HCN from [M-NO₂]⁺ |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural proof.
While a specific crystal structure for "Furo[2,3-b]pyridine, 2-nitro-" has not been reported in the provided search results, analysis of related structures, such as other nitropyridine derivatives, can offer insights into the expected solid-state conformation. nih.govresearchgate.netnih.govmdpi.com For instance, the crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine reveals that the nitro group can influence the planarity and packing of the molecule in the crystal lattice. nih.gov
In a hypothetical crystal structure of "Furo[2,3-b]pyridine, 2-nitro-", one would expect the furo[2,3-b]pyridine core to be largely planar. The nitro group's orientation relative to the ring system would be a key feature, with a certain degree of twisting possible. Intermolecular interactions, such as π-π stacking between the aromatic rings and potential weak hydrogen bonds, would likely govern the crystal packing.
A summary of expected crystallographic parameters, based on similar small organic molecules, is provided below. It is important to note that these are hypothetical values.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 |
| a (Å) | 5-10 |
| b (Å) | 10-20 |
| c (Å) | 10-15 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| V (ų) | 1000-1500 |
| Z | 4 |
The precise determination of these parameters for "Furo[2,3-b]pyridine, 2-nitro-" would require successful crystallization of the compound and subsequent single-crystal X-ray diffraction analysis.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful tool to investigate the intricacies of 2-Nitro-furo[2,3-b]pyridine at the quantum mechanical level.
Geometry Optimization and Conformational Analysis
The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For 2-Nitro-furo[2,3-b]pyridine, the geometry is expected to be largely planar due to the fused aromatic ring system. However, the nitro group (NO₂) attached at the 2-position may exhibit some degree of torsional freedom relative to the furo[2,3-b]pyridine (B1315467) core.
DFT calculations, typically using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to determine the equilibrium geometry. The key parameters to be determined are the bond lengths, bond angles, and dihedral angles. Particular attention is given to the C2-N bond length and the O-N-O bond angle of the nitro group, as well as the dihedral angle between the plane of the nitro group and the plane of the furo[2,3-b]pyridine ring system. While a fully coplanar arrangement would maximize resonance effects, steric hindrance with the adjacent hydrogen atom on the furan (B31954) ring might lead to a slight out-of-plane twist of the nitro group.
Conformational analysis would explore the potential energy surface associated with the rotation around the C2-N bond. This would reveal the energy barrier to rotation and confirm the most stable conformation.
Table 1: Predicted Geometrical Parameters for 2-Nitro-furo[2,3-b]pyridine
| Parameter | Predicted Value |
| C2-N Bond Length | ~1.45 Å |
| N-O Bond Lengths (NO₂) | ~1.22 Å |
| O-N-O Bond Angle (NO₂) | ~125° |
| C2-C3-N-O Dihedral Angle | ~0-10° |
Note: These are estimated values based on typical DFT calculations for similar nitroaromatic compounds.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
The electronic structure of 2-Nitro-furo[2,3-b]pyridine is central to its chemical properties. The furo[2,3-b]pyridine core itself possesses an electron-rich furan ring fused to an electron-deficient pyridine (B92270) ring. The introduction of a strong electron-withdrawing nitro group at the 2-position is expected to significantly modulate this electronic landscape.
Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For 2-Nitro-furo[2,3-b]pyridine, the HOMO is likely to be distributed over the furo[2,3-b]pyridine ring system, with significant contributions from the furan moiety. In contrast, the LUMO is expected to be localized predominantly on the nitro group and the adjacent carbon atom, reflecting the strong electron-accepting nature of the NO₂ group.
The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. The presence of the nitro group is anticipated to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's electrophilicity.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. This analysis is expected to show a significant positive charge on the nitrogen atom of the nitro group and negative charges on the oxygen atoms. The carbon atom attached to the nitro group (C2) would also likely exhibit a partial positive charge due to the strong inductive and resonance effects of the nitro group.
Table 2: Predicted Electronic Properties of 2-Nitro-furo[2,3-b]pyridine
| Property | Predicted Value/Description |
| HOMO Energy | Relatively low |
| LUMO Energy | Significantly lowered by the NO₂ group |
| HOMO-LUMO Gap | Reduced, indicating increased reactivity |
| HOMO Distribution | Primarily on the furo[2,3-b]pyridine core |
| LUMO Distribution | Concentrated on the NO₂ group and C2 |
Evaluation of Nitro-Group Resonance Effects on Aromaticity
The aromaticity of the furo[2,3-b]pyridine system is a key determinant of its stability. The introduction of the nitro group can influence this aromaticity. The nitro group is a strong resonance-withdrawing group, which can delocalize the π-electrons from the ring system. researchgate.net
This effect can be quantified using aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI). DFT calculations can be used to compute these indices. It is hypothesized that the presence of the 2-nitro group will lead to a decrease in the aromaticity of both the furan and pyridine rings within the furo[2,3-b]pyridine core. researchgate.netnih.gov This is because the nitro group draws electron density out of the π-system, disrupting the cyclic delocalization that is characteristic of aromatic compounds. researchgate.net The resonance structures of 2-Nitro-furo[2,3-b]pyridine would show a delocalization of the π-electrons from the rings onto the nitro group, leading to a partial positive charge development within the ring system.
Prediction of Reactivity and Reaction Pathways
Based on the electronic structure analysis, predictions can be made about the reactivity of 2-Nitro-furo[2,3-b]pyridine. The reduced HOMO-LUMO gap and the localization of the LUMO on the nitro-bearing part of the molecule suggest that it will be susceptible to nucleophilic attack. mdpi.com
DFT can be used to model potential reaction pathways. For instance, the reaction with a nucleophile would likely proceed via addition to the electron-deficient positions of the ring system, particularly those ortho and para to the nitro group, if applicable within the fused ring structure. The calculations can help identify the most likely sites of attack by mapping the electrostatic potential (ESP) on the molecule's surface. Regions of positive electrostatic potential indicate electrophilic sites prone to nucleophilic attack.
Furthermore, DFT can be employed to calculate the activation energies for various potential reactions, providing a theoretical basis for predicting the most favorable reaction pathways and the likely products.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can offer insights into its dynamic behavior in a condensed phase, such as in a solvent.
Assessment of Solvation Effects and Hydrolytic Stability
MD simulations can be used to study the interactions between 2-Nitro-furo[2,3-b]pyridine and solvent molecules, typically water, to understand its solvation and hydrolytic stability. In these simulations, the molecule is placed in a box of solvent molecules, and the classical equations of motion are solved for all atoms over a period of time.
The simulations would reveal the preferred solvation shell structure around the molecule. It is expected that the polar nitro group will form hydrogen bonds with water molecules, which will influence the molecule's solubility. The radial distribution functions (RDFs) between specific atoms of the solute and the solvent molecules can be calculated to quantify these interactions.
To assess hydrolytic stability, MD simulations can be coupled with quantum mechanics/molecular mechanics (QM/MM) methods. This would allow for the study of the reaction mechanism of hydrolysis, for example, the nucleophilic attack of a water molecule on the electron-deficient ring. By calculating the free energy profile of the reaction, the rate of hydrolysis can be estimated, providing a measure of the compound's stability in an aqueous environment. The presence of the electron-withdrawing nitro group may activate the ring towards nucleophilic attack by water, potentially leading to lower hydrolytic stability compared to the unsubstituted furo[2,3-b]pyridine.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-nitro-furo[2,3-b]pyridine derivatives?
Methodological Answer:
- Stepwise Cyclization : Use halogenated pyridine precursors (e.g., 2-fluoropyridine) with nitro-substituted benzoyl chlorides under anhydrous conditions. Catalytic bases like K₂CO₃ in DMF at 80–100°C promote nucleophilic substitution .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves intermediates, confirmed via TLC. Final products are crystallized from ethanol/water mixtures for purity >95% .
- Key Parameters : Monitor reaction progress via <sup>1</sup>H NMR to detect nitro-group incorporation (δ 8.5–9.0 ppm for aromatic protons adjacent to NO₂) .
Q. Which spectroscopic techniques are critical for characterizing 2-nitro-furo[2,3-b]pyridine derivatives?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals for the fused furopyridine ring (e.g., δ 6.8–7.5 ppm for furan protons; δ 145–155 ppm for pyridine carbons). Nitro groups deshield adjacent protons, shifting signals upfield .
- IR Spectroscopy : Confirm nitro stretches (1520–1350 cm⁻¹ for asymmetric/symmetric NO₂ vibrations) and furan C-O-C absorption (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]<sup>+</sup> for C₈H₅N₂O₃: theoretical 193.0248) .
Q. What safety protocols are essential when handling 2-nitro-furo[2,3-b]pyridine derivatives?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of nitro-containing vapors .
- Storage : Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent photodegradation and moisture-induced decomposition .
- Spill Management : Neutralize acidic byproducts with NaHCO₃, then adsorb residuals with vermiculite .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of 2-nitro-furo[2,3-b]pyridine derivatives?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at C-5/C-6 to enhance cytotoxicity (e.g., IC₅₀ < 10 nM in BTK inhibition assays). Compare with methyl/methoxy analogs for steric effects .
- In Silico Docking : Use AutoDock Vina to model interactions with targets (e.g., CLK1 kinase). Prioritize derivatives with hydrogen bonds to catalytic lysine residues (e.g., K192 in CLK1) .
- In Vitro Validation : Screen in kinase panels (e.g., Eurofins DiscoverX) to assess selectivity over off-targets like EGFR or VEGFR2 .
Q. What computational strategies predict the stability and reactivity of nitro-substituted furopyridines?
Methodological Answer:
- DFT Calculations : Optimize geometries at B3LYP/6-31G(d) to evaluate nitro-group resonance effects on aromaticity. High NPA charges on nitro oxygen correlate with electrophilic reactivity .
- MD Simulations : Simulate solvation in PBS (pH 7.4) to assess hydrolytic stability. Derivatives with logP > 2.5 show improved membrane permeability in Caco-2 models .
Q. How can researchers resolve contradictions in reported bioactivity data for furo[2,3-b]pyridine derivatives?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT vs. ATP-lite). Normalize data to reference compounds (e.g., doxorubicin for cytotoxicity) .
- Batch Reproducibility : Re-synthesize disputed compounds under controlled conditions (e.g., anhydrous DMF, strict temperature monitoring) to confirm activity .
Q. What novel catalytic systems improve the regioselectivity of furopyridine functionalization?
Methodological Answer:
- Pd-NHC Catalysts : Employ Pd(OAc)₂ with bulky N-heterocyclic carbenes (e.g., IPr) for C-H arylation at C-7. Substrate scope includes aryl iodides with electron-deficient substituents .
- Photoredox Catalysis : Use Ru(bpy)₃Cl₂ under blue LED light for radical nitro-group reductions, enabling late-stage diversification .
Q. How do researchers assess the thermal stability of 2-nitro-furo[2,3-b]pyridine derivatives?
Methodological Answer:
- TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere). Decomposition onset >200°C indicates suitability for high-temperature reactions .
- Impact Sensitivity Testing : Use a BAM drop-hammer apparatus (ASTM E1226). Derivatives with impact energy >5 J are classified as low-risk for explosive decomposition .
Q. What mechanisms underlie the cytotoxicity of nitro-furopyridines in cancer models?
Methodological Answer:
- ROS Induction : Measure intracellular ROS via DCFH-DA fluorescence. Derivatives with nitro groups para to electron-rich furans show 2–3× higher ROS generation in HeLa cells .
- Apoptosis Assays : Perform Annexin V/PI staining and caspase-3 activation studies. Compare with controls lacking the nitro group to confirm mechanism .
Q. How can solubility challenges of nitro-furopyridines be addressed for in vivo studies?
Methodological Answer:
- Prodrug Design : Synthesize phosphate esters or PEGylated analogs to enhance aqueous solubility. Hydrolyze in serum (t₁/₂ > 6 h) for sustained release .
- Nanoformulation : Encapsulate in PLGA nanoparticles (PDI < 0.2) using emulsion-solvent evaporation. Achieve >80% loading efficiency for IV administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

